2,4,6-trimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide
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Overview
Description
2,4,6-trimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide is an organic compound with a complex structure that includes a benzamide core substituted with trimethyl groups and a piperidine ring attached to a thiolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzamide Core: The starting material, 2,4,6-trimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Amidation Reaction: The acid chloride is then reacted with 4-piperidinemethanol in the presence of a base such as triethylamine to form the benzamide intermediate.
Thiolane Substitution: The piperidine ring is further functionalized by introducing the thiolane group through a nucleophilic substitution reaction using thiolane and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated derivatives
Scientific Research Applications
2,4,6-trimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or receptors, and influencing various biochemical pathways. The thiolane moiety may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethyl-N-methylaniline
- 2,4,6-Trimethylaniline
- 2,4,6-Trimethyl-1,3-phenylenediamine
Uniqueness
2,4,6-trimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,4,6-trimethyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c1-14-10-15(2)19(16(3)11-14)20(23)21-12-17-4-7-22(8-5-17)18-6-9-24-13-18/h10-11,17-18H,4-9,12-13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSYJYDIHLMQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)C3CCSC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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